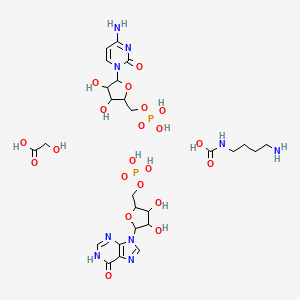
(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LX-2932 es un fármaco de molécula pequeña desarrollado inicialmente por Lexicon Pharmaceuticals, Inc. Funciona como un inhibidor de la liasa de esfingosina 1-fosfato, una enzima clave involucrada en el metabolismo de la esfingosina 1-fosfato, un lípido de señalización que juega un papel crucial en la regulación del sistema inmunológico . LX-2932 se investigó principalmente por su potencial en el tratamiento de enfermedades autoinmunes .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para LX-2932 implican múltiples pasos. La preparación generalmente comienza con la síntesis de la estructura central, seguida de modificaciones del grupo funcional para lograr las propiedades químicas deseadas. Los métodos de producción industrial para LX-2932 implicarían la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza. Los detalles específicos sobre las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente .
Análisis De Reacciones Químicas
LX-2932 se somete a varias reacciones químicas, que incluyen:
Oxidación: LX-2932 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir LX-2932 en formas reducidas, alterando sus propiedades químicas.
Sustitución: LX-2932 puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros, lo que lleva a diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
LX-2932 se ha explorado para diversas aplicaciones de investigación científica, que incluyen:
Química: Como compuesto modelo para estudiar la inhibición de la liasa de esfingosina 1-fosfato y sus efectos sobre el metabolismo de los lípidos.
Biología: Investigación del papel de la esfingosina 1-fosfato en la regulación del sistema inmunológico y su potencial como objetivo terapéutico para enfermedades autoinmunes.
Mecanismo De Acción
LX-2932 ejerce sus efectos al inhibir la liasa de esfingosina 1-fosfato, una enzima responsable de la degradación de la esfingosina 1-fosfato. Al inhibir esta enzima, LX-2932 aumenta los niveles de esfingosina 1-fosfato, lo que puede modular las respuestas inmunitarias y reducir la inflamación. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización de la esfingosina 1-fosfato, que juega un papel crítico en el tráfico y la función de las células inmunitarias .
Comparación Con Compuestos Similares
LX-2932 es único en su inhibición específica de la liasa de esfingosina 1-fosfato. Los compuestos similares incluyen:
Fingolimod: Un modulador del receptor de esfingosina 1-fosfato utilizado en el tratamiento de la esclerosis múltiple.
La singularidad de LX-2932 radica en su inhibición específica de la liasa de esfingosina 1-fosfato, mientras que otros compuestos como fingolimod y siponimod se dirigen a los receptores de esfingosina 1-fosfato .
Propiedades
Número CAS |
1055027-48-9 |
|---|---|
Fórmula molecular |
C10H13N3O5 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)/t7-,8-,9-/m1/s1 |
Clave InChI |
WGDPRIZUIYIENM-IWSPIJDZSA-N |
SMILES |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
SMILES isomérico |
C1=CON=C1C2=NC=C(N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Sinónimos |
1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol LX 2932 LX-2932 LX2932 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)




![pentasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497362.png)
![thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1497365.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497366.png)
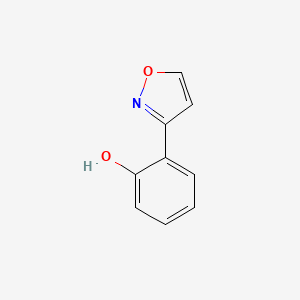
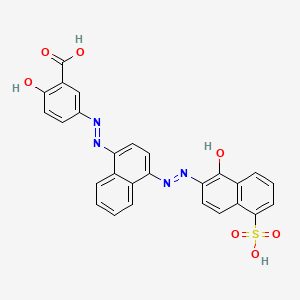
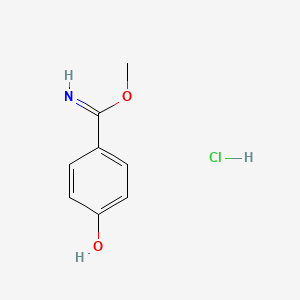
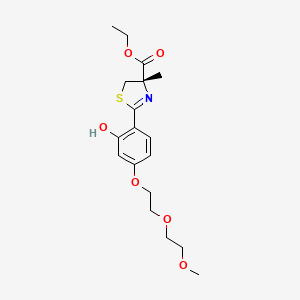
![4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine](/img/structure/B1497390.png)
